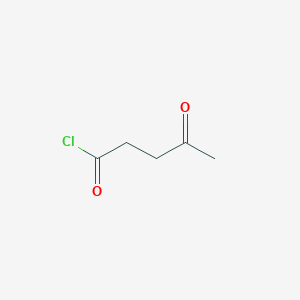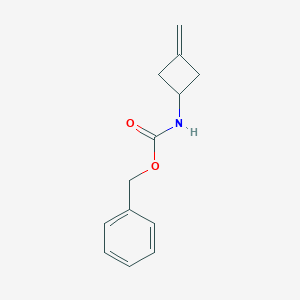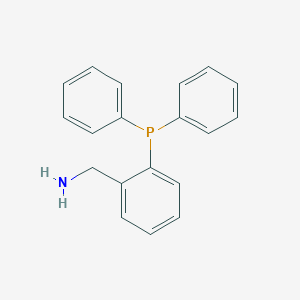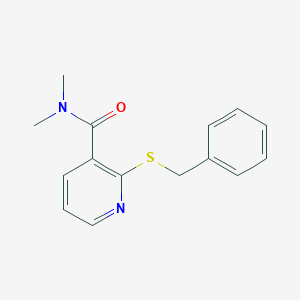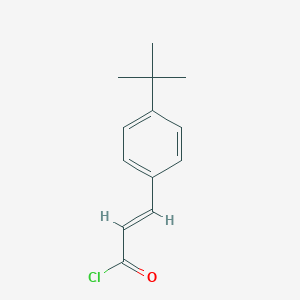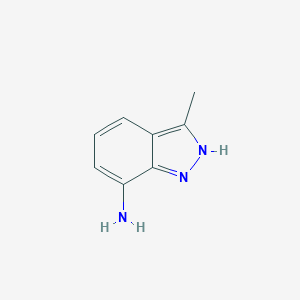
6-Amino-2-(3-aminophenyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-(3-aminophenyl)chromen-4-one, also known as flavopiridol, is a synthetic flavonoid that has been extensively studied for its potential use in cancer treatment. It is a potent inhibitor of cyclin-dependent kinases (CDKs), which are enzymes that regulate the cell cycle and play a crucial role in cancer cell proliferation. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of flavopiridol in scientific research.
Mechanism of Action
Flavopiridol exerts its anti-cancer effects by inhibiting CDKs, which are enzymes that play a crucial role in cell cycle regulation. Specifically, 6-Amino-2-(3-aminophenyl)chromen-4-one inhibits CDK1, CDK2, CDK4, and CDK6, which are all involved in the regulation of cell proliferation. In addition, 6-Amino-2-(3-aminophenyl)chromen-4-one also inhibits other enzymes that are involved in cancer cell survival and growth, such as RNA polymerase II and protein kinase B.
Biochemical and Physiological Effects:
Flavopiridol has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for its anti-cancer effects. It also inhibits angiogenesis (the formation of new blood vessels), which is important for the growth and spread of cancer cells. Flavopiridol has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-Amino-2-(3-aminophenyl)chromen-4-one is its potent anti-cancer effects, which make it a promising candidate for cancer treatment. However, one of the limitations of 6-Amino-2-(3-aminophenyl)chromen-4-one is its toxicity, which can limit its use in clinical settings. In addition, 6-Amino-2-(3-aminophenyl)chromen-4-one has a short half-life, which can make it difficult to administer in a clinical setting.
Future Directions
There are several potential future directions for research on 6-Amino-2-(3-aminophenyl)chromen-4-one. One area of interest is the development of more potent and selective CDK inhibitors, which may have fewer side effects than 6-Amino-2-(3-aminophenyl)chromen-4-one. Another area of interest is the investigation of 6-Amino-2-(3-aminophenyl)chromen-4-one in combination with other anti-cancer drugs, which may enhance its efficacy. Finally, there is also interest in investigating the potential use of 6-Amino-2-(3-aminophenyl)chromen-4-one in other diseases, such as HIV and Alzheimer's disease.
Synthesis Methods
Flavopiridol can be synthesized through a multi-step process that involves the condensation of 3-aminoacetophenone with salicylaldehyde, followed by cyclization with ammonium acetate and reduction with sodium borohydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
Flavopiridol has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and leukemia. Flavopiridol has also been investigated for its potential use in other diseases, such as HIV, Alzheimer's disease, and inflammation.
properties
CAS RN |
199460-12-3 |
|---|---|
Product Name |
6-Amino-2-(3-aminophenyl)chromen-4-one |
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
6-amino-2-(3-aminophenyl)chromen-4-one |
InChI |
InChI=1S/C15H12N2O2/c16-10-3-1-2-9(6-10)15-8-13(18)12-7-11(17)4-5-14(12)19-15/h1-8H,16-17H2 |
InChI Key |
JHCRMYACOBDZEC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N)C2=CC(=O)C3=C(O2)C=CC(=C3)N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=O)C3=C(O2)C=CC(=C3)N |
synonyms |
4H-1-Benzopyran-4-one,6-amino-2-(3-aminophenyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B178342.png)


